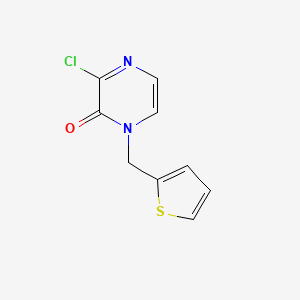

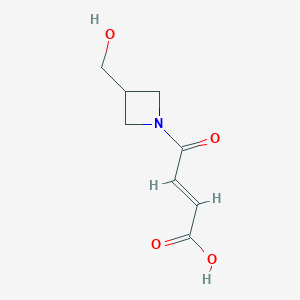

2-(1-Allylpiperidin-4-yl)ethan-1-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Zaidi et al. (2021) synthesized novel derivatives related to 2-(1-Allylpiperidin-4-yl)ethan-1-ol with excellent yields, which were then characterized and screened for antimicrobial activities. Some compounds showed potency comparable to or greater than conventional medicines, highlighting the potential of these derivatives in developing new antimicrobial agents Z. Zaidi, M. Amudharaj, V. Anusuya, G. Sujatha, G. L. Balaji, 2021.

Organic Synthesis and Catalysis

Research by Dérien et al. (1999) on the carbon-carbon coupling of prop-2-yn-1-ols with allyl alcohol under ruthenium(II) catalysis demonstrates the compound's utility in organic synthesis. This process is highly regioselective, leading to the synthesis of molecules containing tetrahydropyran moieties, which are significant for the development of pharmaceuticals and complex organic molecules S. Dérien, Loïc Ropartz, Jacques Le Paih, P. Dixneuf, 1999.

Kinetic Resolution and Biocatalysis

The work by Gładkowski et al. (2015) on the kinetic resolution of allyl alcohols via lipase-catalyzed transesterification explores the enantioselective synthesis of compounds with potential biological activities. Their methodology provides access to enantiomerically enriched allyl alcohols, which are valuable building blocks in organic synthesis W. Gładkowski, A. Gliszczyńska, Monika Siepka, M. Czarnecka, G. Maciejewska, 2015.

Environmental Applications

Research by Noda et al. (2000) on the gas-phase reaction of unsaturated alcohols with nitrate radicals offers insight into atmospheric degradation pathways. The study highlights the role of these compounds in understanding atmospheric chemistry and environmental degradation processes J. Noda, M. Hallquist, S. Langer, E. Ljungström, 2000.

Catalysis and Material Science

Li et al. (2017) synthesized an organic–inorganic hybrid polyoxoniobate incorporating this compound derivatives that catalyze allylic alcohol epoxidation with high conversion and selectivity. This work contributes to the fields of catalysis and material science, demonstrating the synthesis and application of hybrid materials in organic reactions Li Li, Y. Niu, Kaili Dong, P. Ma, Chao Zhang, J. Niu, Jingping Wang, 2017.

Propiedades

IUPAC Name |

2-(1-prop-2-enylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h2,10,12H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQJNEGZGDHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

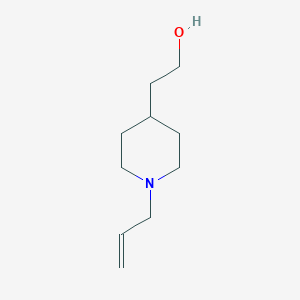

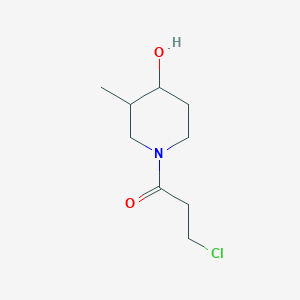

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)

![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)

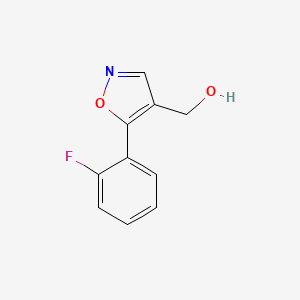

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)